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Compound of Interest

(4-Hydroxymethyilthiazol-2-
Compound Name:
yl)carbamic acid tert-butyl ester

Cat. No. B153012

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, a key building block in
medicinal chemistry, possesses a versatile structure amenable to diverse chemical
modifications. This technical guide provides a comprehensive overview of its structural
information, physicochemical properties, and a detailed, generalized synthesis protocol. This
document is intended to serve as a foundational resource for researchers engaged in the
design and synthesis of novel therapeutic agents.

Structural Information

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a carbamate-protected
aminothiazole derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group
enhances its stability and utility in multi-step organic syntheses, while the hydroxymethyl group
at the 4-position of the thiazole ring offers a reactive handle for further functionalization.
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Identifier Value
tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-
UPAC Name yI]carb;/matt[e " ' &
CAS Number 494769-44-7[1]
Molecular Formula CoH14N203S][2]
Molecular Weight 230.28 g/mol

Canonical SMILES

CC(C)(C)OC(=0)NC1=NC(=CS1)CO[2]

INChI=1S/C9H14N203S/c1-9(2,3)14-8(13)11-7-

InChl 10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,
(H,10,11,13)[2]
InChlKey OWLBQQTUOQLZST-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and

application in synthetic chemistry. Below is a summary of its key predicted and observed

properties.
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Property

Value

Source

Monoisotopic Mass

230.07251 Da

Predicted[2]

XlogP (predicted)

1.0

Predicted[2]

Solubility

Soluble in organic solvents
such as Dichloromethane (>50
mg/mL) and Ethanol (15-20
mg/mL). Poorly soluble in

water (<0.1 mg/mL).

Inferred from similar

compounds[3]

Thermal Stability

Carbamates, in general, can
be thermally labile. It is
recommended to store the
compound at low temperatures
(-20°C) under an inert
atmosphere to prevent

decomposition.

General knowledge

Synthesis

The synthesis of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is typically

achieved through a two-step process. The first step involves the synthesis of the 2-amino-4-

(hydroxymethyl)thiazole intermediate, followed by the protection of the amino group with a tert-

butyloxycarbonyl (Boc) group.

General Synthetic Pathway
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Caption: General two-step synthesis of the target compound.
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Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole

This intermediate can be synthesized via the Hantzsch thiazole synthesis, a well-established
method for the preparation of thiazole derivatives.

e Materials:
o 1,3-Dichloroacetone or a related a-halo ketone/aldehyde
o Thiourea
o Ethanol or a similar suitable solvent
e Procedure:
o Dissolve thiourea in ethanol in a round-bottom flask.

o Add an equimolar amount of the a-halo ketone/aldehyde dropwise to the solution while

stirring.

o The reaction mixture is typically heated to reflux for several hours until the reaction is
complete, as monitored by Thin Layer Chromatography (TLC).

o Upon completion, the reaction mixture is cooled, and the solvent is removed under
reduced pressure.

o The crude product is then purified, often by recrystallization or column chromatography, to
yield 2-amino-4-(hydroxymethyl)thiazole.

Step 2: Synthesis of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester
This step involves the protection of the exocyclic amino group of the thiazole intermediate.
e Materials:

o 2-Amino-4-(hydroxymethyl)thiazole
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o Di-tert-butyl dicarbonate ((Boc)20)
o A non-nucleophilic base (e.g., 4-Dimethylaminopyridine (DMAP) or Triethylamine (EtsN))

o Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

e Procedure:

[¢]

Dissolve 2-amino-4-(hydroxymethyl)thiazole in the anhydrous solvent in a flask under an
inert atmosphere (e.g., nitrogen or argon).

o Add the base to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate

(typically 1.1 equivalents).

o The reaction is stirred at room temperature (or cooled to 0°C to control reactivity) for
several hours to overnight. Progress is monitored by TLC.

o Once the reaction is complete, the mixture is quenched with water or a saturated aqueous
solution of ammonium chloride.

o The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and the solvent is evaporated under reduced pressure.

o The resulting crude product is purified by silica gel column chromatography to afford (4-
Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester as a pure solid.[3]

Applications in Drug Discovery and Development

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a valuable building block in
the synthesis of more complex molecules with potential therapeutic applications. The thiazole
moiety is a common scaffold in many biologically active compounds, and the protected amine
and reactive hydroxymethyl group allow for its incorporation into a variety of molecular
frameworks.

Role as a Synthetic Intermediate
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The Boc-protected amine is stable under a wide range of reaction conditions, allowing for
selective modification of other parts of a molecule. The Boc group can be readily removed
under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the free
amine for subsequent reactions.[3] The primary alcohol of the hydroxymethyl group can be
oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for
nucleophilic substitution, providing numerous avenues for derivatization.

Potential Therapeutic Areas

Thiazole-containing compounds have demonstrated a broad spectrum of biological activities,
including but not limited to:

o Antimicrobial agents: Thiazole derivatives are known to exhibit antibacterial and antifungal
properties.

» Kinase inhibitors: The thiazole ring can serve as a hinge-binding motif in various kinase
inhibitors, which are crucial in cancer therapy.[3]

» Anti-inflammatory agents: Certain thiazole-containing molecules have shown potent anti-
inflammatory effects.

The use of this specific building block allows for the systematic exploration of the chemical
space around the thiazole core, enabling the optimization of potency, selectivity, and
pharmacokinetic properties of lead compounds in drug discovery programs.

Logical Workflow for Synthetic Application

The following diagram illustrates a logical workflow for the utilization of (4-
Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester in a synthetic drug discovery
campaign.
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Caption: Synthetic utility workflow of the title compound.

Conclusion

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a strategically important
synthetic intermediate for the development of novel chemical entities. Its bifunctional nature,
with a protected amine and a modifiable hydroxymethyl group on a stable thiazole core,
provides medicinal chemists with a versatile platform for creating diverse libraries of
compounds for biological screening. This guide has summarized its key structural and chemical
characteristics to facilitate its effective use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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